molecular formula C10H6BrI B1605566 1-Bromo-2-iodonaphthalene CAS No. 90948-03-1

1-Bromo-2-iodonaphthalene

Cat. No.: B1605566
CAS No.: 90948-03-1
M. Wt: 332.96 g/mol
InChI Key: JUMJPYBBRSXJBU-UHFFFAOYSA-N
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Description

1-Bromo-2-iodonaphthalene is an organic compound with the molecular formula C10H6BrI . It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by an iodine atom. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties .

Preparation Methods

1-Bromo-2-iodonaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 2-iodonaphthalene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Another method involves the iodination of 1-bromonaphthalene. This process uses iodine (I2) and a suitable oxidizing agent, such as nitric acid (HNO3), to introduce the iodine atom at the desired position on the naphthalene ring .

Chemical Reactions Analysis

1-Bromo-2-iodonaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-2-iodonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-iodonaphthalene in chemical reactions involves the activation of the carbon-halogen bonds. The presence of both bromine and iodine atoms allows for selective activation and functionalization of the naphthalene ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by activating the carbon-iodine bond .

Comparison with Similar Compounds

1-Bromo-2-iodonaphthalene can be compared with other halogenated naphthalenes such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides unique reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

1-bromo-2-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrI/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMJPYBBRSXJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292414
Record name 1-bromo-2-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90948-03-1
Record name NSC82369
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-2-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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